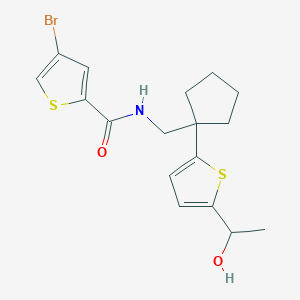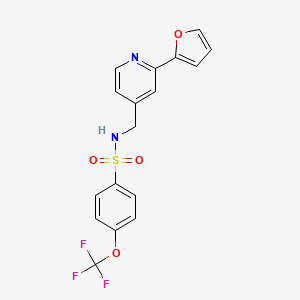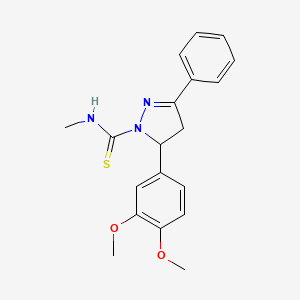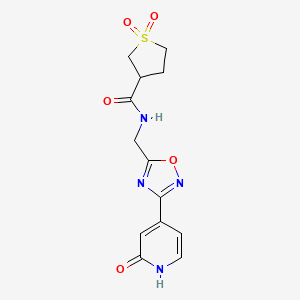amine dihydrochloride CAS No. 2225136-05-8](/img/structure/B2737653.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of colorless to yellow crystalline solid . It has a neutral pH value and relatively low solubility . It is widely used in organic synthesis as a catalyst, ligand, and intermediate . It plays a significant role in the synthesis of dopamine receptor antagonists, antibiotics, organic photovoltaic materials, photonic crystals, and more .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1,3,5-tris ((3,5-dimethyl-1H-pyrazol-1-yl) methyl) benzene involved a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques . For example, the molecular structure of L2 was determined using 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis
The compound is a colorless to yellow crystalline solid with a neutral pH value and relatively low solubility . The molecular weight of a similar compound, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, is 191.24 .科学的研究の応用
Synthesis and Reactivity in Organic Chemistry
Pyrazole derivatives, including those related to “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride,” are fundamental in organic synthesis for constructing complex molecules. For instance, the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have led to the development of new water-soluble pyrazolate rhodium(I) complexes, showcasing their utility in catalysis and organometallic chemistry (Esquius et al., 2000).
Inhibitive Properties in Corrosion Science
Research has also been conducted on the inhibitive action of bipyrazolic type organic compounds towards corrosion of pure iron in acidic media. These studies demonstrate the potential of pyrazole derivatives in protecting metals from corrosion, a critical aspect in material science and engineering (Chetouani et al., 2005).
Biological and Pharmacological Applications
Although direct applications in drug development are excluded from this discussion, it's noteworthy to mention that pyrazole derivatives exhibit significant biological activities, which could be foundational for further non-pharmacological research. This includes their role in the synthesis of Schiff bases derived from aminophenazone, demonstrating moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Safety and Hazards
The compound may be irritating to the skin, eyes, and respiratory tract . It is recommended to wear protective gloves, glasses, and a mask when handling the compound . It should not be exposed to open flames or high temperatures to prevent combustion or explosion . During storage and handling, it should be kept away from oxidizers, strong acids, or strong bases to avoid potentially hazardous reactions .
将来の方向性
The compound has a wide range of applications in organic synthesis, making it a valuable resource in the development of new drugs . Its use in the synthesis of dopamine receptor antagonists, antibiotics, organic photovoltaic materials, photonic crystals, and more suggests potential future directions for research and development .
特性
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-7(4-8-2)5-9-10(6)3;;/h5,8H,4H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZPKQWYMLUXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2737571.png)




![3'-(4-Chlorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2737577.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)





![N-(3-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2737592.png)
![7-Ethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2737593.png)